Trp-nle-arg-phe-NH2
Description
Properties
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N9O4/c1-2-3-13-25(39-29(43)23(33)18-21-19-38-24-14-8-7-12-22(21)24)30(44)40-26(15-9-16-37-32(35)36)31(45)41-27(28(34)42)17-20-10-5-4-6-11-20/h4-8,10-12,14,19,23,25-27,38H,2-3,9,13,15-18,33H2,1H3,(H2,34,42)(H,39,43)(H,40,44)(H,41,45)(H4,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQWNIRLRQILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N9O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for Trp Nle Arg Phe Nh2
Established Methodologies for De Novo Synthesis of Trp-nle-arg-phe-NH2
The creation of the peptide backbone of this compound can be accomplished through several established chemical strategies, primarily dominated by solid-phase synthesis due to its efficiency and ease of purification.
Solution-Phase Synthesis Approaches for Peptide Fragment Condensation
While less common for research-scale synthesis, solution-phase peptide synthesis (SPPS) remains a viable, particularly for large-scale production. This method involves coupling amino acids or peptide fragments in a homogenous solution, with purification of the intermediate product after each step.
A plausible strategy for this compound is a [2+2] fragment condensation approach. This would involve the separate synthesis of two dipeptide fragments, for instance, an N-terminally protected Trp-Nle fragment (e.g., Boc-Trp(Boc)-Nle-OH) and a C-terminally protected Arg-Phe fragment (e.g., H-Arg(Pbf)-Phe-NH2). These fragments are then coupled together in solution. The key challenge in fragment condensation is the risk of epimerization (racemization) of the C-terminal amino acid of the acylating fragment during the activation of its carboxyl group. To minimize this risk, coupling reagents that suppress racemization, such as ethyl cyanoglyoxylate-2-oxime (Oxyma) with diisopropylcarbodiimide (DIC), are employed. Following the fragment coupling, the remaining protecting groups are removed in a final deprotection step to yield the target tetrapeptide amide.
Emerging Enzymatic Synthesis Routes for this compound
Enzymatic peptide synthesis offers a green chemistry alternative, proceeding under mild, aqueous conditions with high stereospecificity. researchgate.net For a sequence like this compound, proteases could potentially be used in a reverse of their natural hydrolytic function. researchgate.net Under kinetically controlled conditions with low water content or by using amino acid esters as acyl donors, enzymes like thermolysin can catalyze peptide bond formation. researchgate.net However, the broad specificity required to accommodate the entire Trp-nle-arg-phe sequence, including the non-canonical norleucine, presents a significant challenge for a single enzyme.
A more likely enzymatic approach involves a chemo-enzymatic strategy, where shorter peptide fragments are synthesized chemically and then joined together using specific ligases. acsgcipr.org Furthermore, the formation of the C-terminal amide can be inspired by biological processes. The peptidylglycine α-amidating monooxygenase (PAM) enzyme is responsible for this modification in vivo. acs.org In vitro strategies mimicking this process or using other enzymes like carboxypeptidase-Y under specific conditions could be explored as emerging routes for the C-terminal amidation step. acs.org Recent discoveries have also shown that enzymes from the adenylate-forming superfamily can catalyze peptide bond formation through a novel mechanism involving an S→N acyl transfer, presenting another potential, though currently non-standard, avenue for synthesis. nih.gov
Post-Synthetic Chemical Modification and Functionalization of this compound
Once the core tetrapeptide is synthesized, it can be chemically modified to alter its properties. These modifications typically target the N-terminal α-amino group or the C-terminal amide.
Strategic N-Terminal Modifications and Conjugations
The N-terminal α-amino group of tryptophan is a primary site for chemical modification. Such derivatization can enhance peptide stability against degradation by aminopeptidases, modulate biological activity, or improve pharmacokinetic properties. alfachemic.comtechnologynetworks.com
Acylation: Acetylation (capping with an acetyl group) is a common modification that neutralizes the positive charge of the N-terminus, which can increase stability and mimic the structure of native proteins. jpt.com Other acyl groups, such as lipoic acid or fatty acids (e.g., palmitic acid), can be attached to increase lipophilicity and promote membrane association. alfachemic.com
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the N-terminus can increase the peptide's hydrodynamic volume, which often leads to a longer circulation half-life in vivo. alfachemic.com
Conjugation of Labels: For analytical or diagnostic purposes, various labels can be conjugated. These include biotin (B1667282) for affinity purification or detection, and fluorescent dyes (fluorophores) for imaging and quantification assays. jpt.com
Reversible Modifications: Advanced strategies allow for the reversible modification of the N-terminus. For example, palladium-catalyzed cinnamylation has been reported as a method that can be reversed under specific conditions, enabling temporary modulation of peptide function. acs.org
Table 2: Examples of N-Terminal Modifications and Their Functions
| Modification Type | Example Reagent/Group | Primary Function |
| Acylation | Acetic Anhydride (Acetylation) | Neutralize charge, increase stability. technologynetworks.comjpt.com |
| Palmitic Acid (Lipidation) | Increase lipophilicity, membrane interaction. alfachemic.com | |
| Alkylation | Reductive Amination | Introduce alkyl groups for steric bulk or functional handles. |
| PEGylation | Activated PEG | Increase solubility and in vivo half-life. alfachemic.com |
| Labeling | Biotin-NHS Ester | Affinity tag for purification/detection. jpt.com |
| Fluorescein Isothiocyanate (FITC) | Fluorescent label for tracking and quantification. | |
| Urea (B33335)/Carbamate (B1207046) Formation | Isocyanates | Introduce urea or carbamate linkages. jpt.com |
C-Terminal Modifications Beyond Amidation
The target compound is a C-terminal amide, a modification known to neutralize the C-terminal charge and often enhance biological activity and stability against carboxypeptidases. sigmaaldrich.comjpt.com Further modifications require starting from the corresponding peptide acid (Trp-nle-arg-phe-OH) or developing methods to derivatize the primary amide. Modifications originating from the peptide acid are more common and aim to replace the carboxylate with other functional groups. nih.gov
Esterification: The C-terminal carboxylic acid can be converted into an ester. This neutralizes the negative charge and increases hydrophobicity. nih.gov C-terminal esters can also serve as pro-drugs, as they may be cleaved by endogenous esterases to release the active peptide acid. nih.gov
Reduction to Alcohol: The carboxyl group can be reduced to a primary alcohol, yielding a "peptidol." This modification removes the charge and can significantly alter the peptide's hydrogen bonding capacity and conformational preferences.
Conversion to Aldehyde: Modification of the C-terminus to an aldehyde group creates a reactive handle that can form covalent bonds with nucleophiles, making these analogues useful as enzyme inhibitors or chemical probes. jpt.com
Electrochemical Derivatization: Novel electrochemical methods allow for the direct modification of peptide carboxylic acids. Through anodic oxidation and decarboxylation, it is possible to generate intermediates that can be trapped with various nucleophiles to form C-terminal aryl or sulfonyl derivatives. nih.gov
Fluorescent Labeling: The C-terminus can be coupled to fluorescent reporters like 7-amino-4-methylcoumarin (B1665955) (AMC), which is valuable for creating substrates for protease activity assays. jpt.com
Table 3: C-Terminal Modifications (from corresponding peptide acid) and Their Applications
| Modification | Resulting Functional Group | Potential Application |
| Esterification | -COOR (Ester) | Increase hydrophobicity, create pro-drugs. nih.gov |
| Reduction | -CH₂OH (Alcohol) | Remove charge, alter conformation. |
| Aldolylation | -CHO (Aldehyde) | Covalent enzyme inhibition, chemical probes. jpt.com |
| Fluorogenic Labeling | -CONH-AMC | Substrates for protease assays. jpt.com |
| Electrochemical Arylation | -Ar (Aryl Group) | Introduce aromatic moieties for SAR studies. nih.gov |
Site-Specific Side-Chain Derivatizations and Labeling
Site-specific modification of peptide side chains is a powerful tool for introducing labels, altering physicochemical properties, or enhancing biological activity. For this compound, the side chains of tryptophan, arginine, and phenylalanine offer distinct opportunities for chemical modification. The norleucine side chain, being a simple aliphatic chain, is generally unreactive and serves primarily as a stable, non-oxidizable substitute for methionine.
Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is a unique target for derivatization. Modifications can be made to alter its electronic properties or to attach reporter groups. Common strategies include oxidation of the indole ring or electrophilic substitution at various positions, although these reactions can be challenging to control and may require specific catalysts or protecting group strategies to achieve selectivity.
Arginine (Arg): The highly basic guanidinium (B1211019) group of arginine is a primary site for interaction with biological receptors. nih.gov Chemical modifications often aim to alter this basicity or to replace the group entirely. For instance, the arginine residue can be substituted with non-natural amino acids like norleucine to reduce strong electrostatic interactions. nih.gov
Phenylalanine (Phe): The aromatic ring of phenylalanine is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. A common modification is halogenation (e.g., with chlorine or bromine) at the para-position of the phenyl ring. 5z.com This can enhance binding affinity through halogen bonding or other hydrophobic interactions. Another strategy involves replacing phenylalanine with other aromatic amino acids, such as tyrosine or D-Nal(2'), to probe the steric and electronic requirements of its binding pocket. 5z.comnih.gov
Furthermore, lipids can be attached to peptide sequences, often via a lysine (B10760008) residue, to increase their activity against certain pathogens. researchgate.net While this compound lacks a lysine, this strategy highlights the potential for introducing a suitable amino acid into analogues to facilitate lipidation.
Below is a table summarizing potential site-specific derivatizations for the reactive residues in this compound analogues.
Table 1: Potential Site-Specific Derivatizations| Amino Acid Residue | Side Chain Functional Group | Potential Derivatization Strategy | Purpose of Modification |
|---|---|---|---|
| Tryptophan (Trp) | Indole Ring | Electrophilic Substitution (e.g., halogenation, nitration) | Modulate electronic properties, introduce probes |
| Arginine (Arg) | Guanidinium Group | Acylation, Arylation, Substitution with analogues (e.g., Norleucine) | Alter basicity, reduce electrostatic interactions |
| Phenylalanine (Phe) | Phenyl Ring | Electrophilic Aromatic Substitution (e.g., halogenation) | Enhance binding affinity, probe steric constraints |
Enzymatic methods can also achieve highly specific labeling. For example, protein farnesyltransferase (PFTase) can be used to attach specific handles, like trans-cyclooctene, to peptides containing a recognition sequence, enabling subsequent bioorthogonal ligation reactions. nih.gov Designing analogues of this compound with such sequences could allow for precise enzymatic labeling.
Cyclization Strategies and Conformational Locking in Analogues
Linear peptides often exist in a multitude of conformations, which can be entropically unfavorable for binding to a receptor. Cyclization is a key strategy to constrain the peptide backbone, locking it into a more defined, bioactive conformation. nih.gov This can lead to enhanced binding affinity, selectivity, and stability against enzymatic degradation. For a tetrapeptide like this compound, however, cyclization can be synthetically challenging due to the high ring strain associated with a 12-membered backbone. emorychem.science
Several advanced strategies have been developed to overcome these challenges:
On-Resin Cyclization: Performing the cyclization reaction while the peptide is still attached to the solid-phase resin can favor intramolecular cyclization over intermolecular dimerization or oligomerization, a phenomenon known as the pseudo-dilution effect. nih.gov This is typically achieved by anchoring the peptide to the resin via a side chain of one of the amino acids. nih.gov
Turn-Inducing Elements: Incorporating elements that promote a turn in the linear peptide precursor, such as D-amino acids or pseudoprolines, can pre-organize the peptide for cyclization and reduce the energetic barrier. acs.org The presence of a D-amino acid in related MSH analogues is known to increase receptor potency. nih.gov
Novel Chemical Ligation: Specialized chemical reactions can facilitate cyclization under mild conditions. One such method is the "CyClick" strategy, which involves the formation of a 15-atom cyclic imine intermediate from a linear pentapeptide precursor, followed by a chemoselective ring contraction to form the strained 12-atom cyclic tetrapeptide. emorychem.science This approach avoids the formation of oligomers even at high concentrations. emorychem.science
Backbone Modification: Introducing modifications to the peptide backbone itself, such as N-alkylation, can also influence the conformational preferences and facilitate cyclization. acs.org
The choice of cyclization strategy depends on the desired final structure, such as head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization. nih.gov For example, a head-to-side chain cyclodimerization approach has been used to create C2-symmetric analogues of MSH/ASIP hybrids. nih.gov
Table 2: Comparison of Peptide Cyclization Strategies
| Cyclization Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| On-Resin Cyclization | Cyclization occurs while the peptide is anchored to a solid support. nih.gov | Reduces intermolecular side reactions; compatible with standard solid-phase synthesis. | Resin linkage can sometimes interfere with cyclization. |
| Solution-Phase Cyclization (High Dilution) | Linear peptide is cyclized in a large volume of solvent. emorychem.science | Traditional and well-understood method. | Requires large solvent volumes; prone to oligomerization. emorychem.science |
| Turn-Inducing Elements | Incorporation of D-amino acids or pseudoprolines to pre-organize the backbone. acs.org | Lowers the activation energy for cyclization; can improve biological activity. | Requires synthesis of non-standard building blocks. |
| Chemoselective Ligation (e.g., CyClick) | Utilizes specific chemical reactions for intramolecular ring closure. emorychem.science | High efficiency, avoids oligomerization, can be performed at higher concentrations. emorychem.science | Requires specific functional groups on the linear precursor. |
Methodologies for Ensuring Structural Integrity and Purity of Synthesized this compound
Following synthesis, rigorous purification and characterization are essential to ensure that the target peptide has the correct sequence, structure, and a high degree of purity, free from byproducts of the synthesis process. lcms.cz
Advanced Chromatographic Purification Techniques
The primary method for purifying synthetic peptides is high-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC). lcms.cz
Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on differences in hydrophobicity. polypeptide.com The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) functionalized with C8 or C18 alkyl chains). polypeptide.com A polar mobile phase, typically a gradient of increasing acetonitrile (B52724) in water, is used to elute the components. polypeptide.com
Mobile Phase Additives: Trifluoroacetic acid (TFA) is commonly added at low concentrations (around 0.1%) to the mobile phase. lcms.cz It acts as an ion-pairing agent, forming ion pairs with positively charged groups on the peptide, which increases retention and improves peak shape. lcms.cz However, TFA can interfere with mass spectrometry analysis by causing signal suppression. lcms.cz For applications requiring MS detection, formic acid is often used as an alternative. lcms.cz
Ion-Exchange Chromatography (IEC): For complex crude mixtures, a multi-step purification process may be necessary. IEC can be used as an initial "capturing" step to separate peptides based on their net charge before a final "polishing" step with RP-HPLC. polypeptide.com This combined approach can yield peptides with purities exceeding 99.5%. polypeptide.com
Solid-Phase Extraction (SPE): For smaller-scale purifications, reversed-phase SPE with gradient elution offers a rapid, economical, and efficient alternative to preparative HPLC, reducing solvent consumption. nih.govmdpi.com
A typical purification workflow might involve an initial separation by IEC followed by a final polishing step using RP-HPLC, with analytical HPLC used to assess the purity of the collected fractions. polypeptide.com
Table 3: Typical Two-Step Chromatographic Purification Scheme
| Step | Chromatographic Method | Principle of Separation | Purpose | Typical Purity Achieved |
|---|---|---|---|---|
| 1. Capture | Ion-Exchange Chromatography (IEC) | Net Charge | Remove bulk impurities with different charge characteristics. polypeptide.com | 70-80% |
| 2. Polishing | Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Remove closely related impurities (e.g., deletion sequences) to achieve final high purity. polypeptide.com | >99.5% polypeptide.com |
High-Resolution Spectroscopic and Spectrometric Techniques for Sequence and Structural Confirmation
Once purified, the identity and structural integrity of this compound must be confirmed using a combination of high-resolution analytical techniques.
Mass Spectrometry (MS): This is the primary tool for confirming the correct molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate ions for analysis. High-resolution mass spectrometers can provide highly accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution. uzh.chspringernature.com A suite of NMR experiments is required for full structural elucidation: tricliniclabs.com
1D ¹H NMR: Provides a basic fingerprint of the peptide and can be used to check for purity. tricliniclabs.com
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, which is useful for assigning protons within an amino acid residue. tricliniclabs.com
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid's spin system, allowing for the identification of the amino acid type. tricliniclabs.com
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. tricliniclabs.com This is crucial for determining the peptide's secondary and tertiary structure and for sequential assignment (linking one amino acid to the next). uzh.ch
Heteronuclear NMR (HSQC, HMBC): If isotopic labeling (e.g., with ¹³C or ¹⁵N) is employed, these experiments correlate protons with their attached carbon or nitrogen atoms, which can greatly aid in resolving spectral overlap and confirming assignments. tricliniclabs.com
The combination of MS for mass and sequence verification and NMR for detailed 3D structural analysis provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity. nih.gov
Table 4: Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Purpose |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight of the peptide. | Confirms successful synthesis of the full-length peptide. |
| Tandem MS (MS/MS) | Fragmentation pattern, amino acid sequence. | Verifies the primary structure (sequence) of the peptide. |
| 1D/2D NMR (COSY, TOCSY) | Through-bond proton connectivities. | Assigns protons to specific amino acid residues. tricliniclabs.com |
| 2D NMR (NOESY) | Through-space proton proximities (< 5 Å). | Determines the 3D conformation and confirms the amino acid sequence. uzh.chtricliniclabs.com |
Conformational and Structural Investigations of Trp Nle Arg Phe Nh2
Elucidation of Solution-State Conformational Ensembles
Characterizing the dynamic ensemble of conformations adopted by a peptide in solution is crucial for understanding its behavior in a physiological environment. Various spectroscopic methods are employed to probe secondary structure, backbone dynamics, and the local environment of specific amino acid residues.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. It provides detailed information about the spatial proximity of atoms through Nuclear Overhauser Effects (NOEs), the local electronic environment through chemical shifts, and backbone dynamics through relaxation measurements. These parameters can be used to define secondary structures such as alpha-helices, beta-sheets, and turns, as well as to map flexible regions.
Specific NMR studies detailing the secondary structure and dynamics of Trp-nle-arg-phe-NH2 were not found in the reviewed literature. While general principles of peptide NMR are well-established uzh.chchemrxiv.org, the application of these techniques to elucidate the specific conformational ensemble of this compound has not been reported.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For peptides, CD spectra in the far-UV region (190-250 nm) are highly sensitive to the peptide backbone conformation, providing information about the content of secondary structural elements like alpha-helices, beta-sheets, and random coil structures chemrxiv.org.
No specific CD spectroscopic studies focusing on the peptide backbone conformation of this compound were identified in the search results. While CD spectroscopy has been used in conjunction with NMR for conformational analysis of related peptides arizona.educnjournals.com, direct application to this compound for structural characterization has not been reported.
The tryptophan (Trp) residue in this compound is an intrinsic fluorophore, emitting light upon excitation. Fluorescence spectroscopy can provide insights into the local environment of the Trp residue, including its solvent accessibility, polarity, and potential interactions with other parts of the peptide or surrounding molecules researchgate.net. Changes in fluorescence intensity, emission wavelength, and lifetime can report on conformational changes and the formation of tertiary structures or specific interactions within the peptide. The excitation wavelength for tryptophan is typically around 280 nm researchgate.net.
Specific fluorescence spectroscopy studies investigating the tryptophan environment and potential tertiary interactions within this compound were not found in the literature.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that can probe the conformational states of peptide bonds and hydrogen bonding patterns. The amide I band (around 1600-1700 cm⁻¹) in IR and Raman spectra is particularly sensitive to the secondary structure and hydrogen bonding of the peptide backbone researchgate.netspectroscopyonline.comrsc.org. These techniques can provide information about the degree of helical or sheet structure and the presence of specific hydrogen bond arrangements.
No specific Infrared (IR) or Raman spectroscopic studies detailing the amide bond conformational analysis of this compound were identified. While these techniques are valuable for peptide analysis in general researchgate.netspectroscopyonline.comrsc.org, their application to this particular peptide sequence for structural elucidation has not been reported.
Solid-State Structural Characterization of this compound (if applicable)
Characterizing the structure of peptides in the solid state, typically through X-ray crystallography, provides a static, high-resolution snapshot of the molecule's arrangement in a crystal lattice. This can reveal detailed information about bond lengths, bond angles, torsion angles, and intermolecular packing.
X-ray crystallography is the gold standard for determining the atomic resolution structure of molecules, provided suitable crystals can be obtained. This technique involves diffracting X-rays off a crystalline sample to generate a diffraction pattern, which is then used to reconstruct the electron density map and, ultimately, the molecular structure.
No published X-ray crystallographic data for this compound or its complexes were found in the reviewed literature.
Solid-State NMR Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure, dynamics, and interactions of peptides in non-crystalline, solid-like environments, such as those found in membranes, aggregates, or crystalline forms. This method provides atomic-level resolution, allowing for the investigation of individual amino acid residues within the peptide.
Application to this compound: For a peptide like this compound, ssNMR could offer insights into the local environment and dynamics of its constituent amino acids:
Tryptophan (Trp): The indole (B1671886) ring of Tryptophan is amenable to ssNMR analysis, providing information about its orientation, electronic environment, and potential participation in pi-pi stacking interactions. Studies have shown that ssNMR can detect signals from Trp sidechains, providing data on their mobility and interactions rsc.org.
Norleucine (Nle): As an aliphatic amino acid, the methyl or methylene (B1212753) groups of Norleucine could be probed using ssNMR to assess local backbone or side-chain mobility.
Arginine (Arg): The guanidino group of Arginine, which is often involved in electrostatic interactions and hydrogen bonding, can be studied using ssNMR. Techniques can differentiate between protonated and unprotonated states and reveal information about its dynamic behavior and interactions rsc.org.
Phenylalanine (Phe): The aromatic ring of Phenylalanine can be investigated using 13C ssNMR. This allows for the characterization of the ring's orientation, potential pi-stacking, and interactions with its surroundings acs.org.
Types of Data Obtained: ssNMR experiments typically yield data such as chemical shifts for various nuclei (e.g., 13C, 15N), relaxation parameters (e.g., T1, T2), and spectral editing information. These parameters correlate with structural features and molecular motion.
| Parameter/Residue | Typical Measurement | Information Provided | Relevance to this compound |
| Chemical Shifts | 13C, 15N shifts | Local electronic environment, secondary structure | Can characterize the specific chemical environment of Trp, Arg, Phe carbons. |
| Relaxation Times | T1, T2, NOE | Molecular mobility, flexibility, internal motions | Can quantify the dynamics of sidechains and backbone segments. |
| Spectral Editing | Hadamard Encoding rsc.org | Selective signal detection | Can isolate signals from specific residues like Arg and Trp for detailed analysis. |
Limitations and Specific Findings: Direct experimental data from solid-state NMR studies specifically on this compound were not identified in the reviewed literature. Therefore, specific research findings and detailed data tables for this compound using ssNMR cannot be presented.
Conformational Dynamics and Flexibility Studies
Understanding the conformational dynamics and flexibility of peptides is crucial as these properties dictate their ability to interact with biological targets, adopt specific structures, and exert their functions. Peptides are not rigid entities but rather dynamic molecules that explore a range of conformations.
Techniques for Studying Peptide Dynamics: Several techniques are employed to study peptide conformational dynamics, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State): Solution NMR provides a wealth of information. Techniques such as Nuclear Overhauser Effect (NOE) measurements yield distance restraints between atoms, which are vital for structure determination. Chemical shift deviations from random coil values can indicate preferences for secondary structures like beta-turns nih.gov. Relaxation measurements (e.g., T1, T2) and hydrogen-deuterium exchange rates can quantify backbone and side-chain mobility, providing insights into flexibility nih.govdiva-portal.org.
Molecular Dynamics (MD) Simulations: MD simulations are computational methods that model the movement of atoms in a peptide over time, based on physical principles. They allow for the exploration of the peptide's conformational landscape, identification of stable or transient conformations, and detailed analysis of flexibility and internal motions diva-portal.orgresearchgate.net.
Conformational Behavior of this compound (Inferred): Based on its amino acid composition, this compound is expected to exhibit a degree of conformational flexibility.
Amino Acid Contributions:
The aromatic residues, Tryptophan (Trp) and Phenylalanine (Phe) , can engage in pi-pi stacking and hydrophobic interactions, potentially influencing local conformation and stability. Studies on related peptides suggest a preference for beta-turn conformations, which can be stabilized by interactions involving aromatic residues nih.gov.
Arginine (Arg) , with its charged guanidino group, can participate in electrostatic interactions and hydrogen bonding, influencing local peptide structure and dynamics.
The C-terminal amide group (-NH2) can participate in hydrogen bonding, potentially influencing the terminal conformation.
General Flexibility: The combination of these residues in a tetrapeptide sequence suggests that this compound is likely to be conformationally dynamic in solution, potentially adopting multiple low-energy conformations. Related peptides have been described as being "too flexible" for easy conformer generation acs.org.
Types of Data Obtained: Studies on peptide dynamics typically generate data such as:
Root Mean Square Deviation (RMSD): From MD simulations, indicating the average deviation of atomic positions over time or across an ensemble of structures.
Order Parameters: Derived from NMR relaxation data, quantifying the degree of order and motion for specific atoms or residues.
Conformational Ensemble: A collection of low-energy structures sampled during simulations or derived from NMR data, representing the peptide's dynamic behavior.
| Parameter/Residue | Typical Measurement | Information Provided | Relevance to this compound |
| RMSD | Å (Angstroms) | Overall structural variability | Can quantify the flexibility of the peptide backbone and sidechains. |
| Order Parameter | Unitless (0 to 1) | Local backbone/sidechain mobility | Can indicate regions of high or low flexibility within the peptide. |
| NMR Chemical Shifts | ppm (parts per million) | Deviation from random coil | Can suggest propensity for secondary structures (e.g., beta-turns) nih.gov. |
Limitations and Specific Findings: Specific detailed research findings regarding the conformational dynamics and flexibility of this compound were not found in the reviewed literature. Consequently, specific data tables detailing its dynamic behavior cannot be presented.
Compound Name Table:
| Full Name | Abbreviation |
| Tryptophan | Trp |
| Norleucine | Nle |
| Arginine | Arg |
| Phenylalanine | Phe |
| This compound | This compound |
Molecular Interactions and Mechanisms of Action of Trp Nle Arg Phe Nh2
Detailed Investigation of Downstream Signaling Pathway Modulation by Trp-nle-arg-phe-NH2
The mechanism of action for this compound involves the modulation of downstream signaling events, leading to distinct physiological outcomes depending on the site of action. The peptide triggers two primary responses in the Mytilus ABRM: a direct contraction of muscle fibers and an indirect, nerve-mediated relaxation. nii.ac.jp
While the specific receptors have not been identified as GPCRs in the foundational research, the described mechanisms are consistent with GPCR-mediated signaling. The peptide's dual actions suggest it may interact with different receptor subtypes coupled to distinct downstream pathways.
The proposed signaling mechanism for relaxation involves the peptide binding to receptors on presynaptic nerve terminals. This binding event is hypothesized to trigger a signaling cascade that culminates in the increased release of the neurotransmitter serotonin (B10506). nii.ac.jp Serotonin then acts on the muscle fibers to induce relaxation. This presynaptic modulation is a key component of the peptide's potent relaxing effect. This effect is diminished by treatment with α-methyldopa, an inhibitor of aromatic-L-aminoacid decarboxylase, which is involved in serotonin synthesis. nii.ac.jp
Conversely, the contractile response is believed to result from the peptide's direct interaction with receptors on the muscle fibers. nii.ac.jp This interaction initiates a separate signaling cascade within the muscle cells, leading to contraction. This direct action persists even after the nerve terminals have been experimentally denervated, confirming that it is a muscle-specific effect independent of the relaxing nerve pathway. nii.ac.jp
Table 2: Proposed Mechanisms of Action for this compound
| Physiological Effect | Site of Action | Proposed Downstream Mechanism |
|---|---|---|
| Relaxation | Presynaptic nerve terminals | Binding to neuronal receptors stimulates the release of serotonin, which in turn causes muscle relaxation. |
| Contraction | Muscle fibers | Direct binding to muscle fiber receptors initiates an intracellular signaling cascade leading to contraction. |
This table outlines the distinct downstream signaling pathways modulated by this compound at different biological targets within the Mytilus ABRM. nii.ac.jp
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | W-Nle-RFamide |
| Phe-Met-Arg-Phe-NH2 | FMRFamide |
| Serotonin |
Tyrosine Kinase and Serine/Threonine Kinase Pathway Engagement
While direct engagement of this compound with tyrosine kinases has not been extensively documented, its activation of melanocortin receptors can lead to the downstream modulation of serine/threonine kinase pathways. Melanocortin receptors are known to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a key component of the mitogen-activated protein kinase (MAPK) cascade. nih.govresearchgate.net This activation can occur through various mechanisms, including Gs-protein-cAMP-PKA-dependent and independent pathways, as well as through Gβγ subunit signaling. nih.govresearchgate.net
For instance, at the melanocortin-1 receptor (MC1R), activation by agonists leads to the stimulation of the ERK1/2 pathway. nih.gov Similarly, the melanocortin-5 receptor (MC5R) can trigger the PI3K-ERK1/2 pathway. nih.govmdpi.com The activation of these kinase cascades plays a crucial role in mediating cellular processes such as proliferation and differentiation. researchgate.net
Table 1: Kinase Pathway Engagement by Melanocortin Receptors
| Receptor | Associated Kinase Pathway | Downstream Effects |
|---|---|---|
| MC1R | ERK1/2 | Regulation of transcription factors like CREB |
| MC2R | PKA, ERK1/2 | Activation of transcription factors (CREB, c-Fos, c-Jun) |
| MC3R | ERK1/2 | Gαi protein-PI3K dependent signaling |
Calcium Signaling Pathways and Ion Channel Modulation
The activation of melanocortin receptors by ligands such as this compound can significantly influence intracellular calcium (Ca2+) signaling and modulate the activity of various ion channels. Divalent cations like calcium have been shown to be crucial for the binding of melanocortins to their receptors. biorxiv.org
Activation of melanocortin receptors can lead to an increase in intracellular Ca2+ levels. nih.gov This can occur through Gq protein coupling, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) triphosphate (IP3), which mobilizes calcium from intracellular stores. nih.gov Additionally, some melanocortin receptors can modulate the activity of voltage-gated calcium channels. For example, activation of the melanocortin-4 receptor (MC4R) has been shown to inhibit presynaptic N-type calcium channels in neurons of the amygdaloid complex. nih.gov This inhibition is concentration-dependent and mediated through the Gαs pathway. nih.gov Furthermore, the constitutive activity of MC4R can inhibit L-type voltage-gated calcium channels. researchgate.net
The transient receptor potential (TRP) channels, a diverse family of ion channels, are also implicated in cellular calcium signaling, although their direct modulation by melanocortin receptor activation is an area of ongoing research. nih.govnih.gov
Table 2: Calcium Signaling and Ion Channel Modulation by Melanocortin Receptors
| Receptor | Effect on Calcium Signaling/Ion Channels | Mechanism |
|---|---|---|
| MC1R | Induces Ca2+ levels | G protein-mediated pathways |
| MC4R | Inhibits N-type and L-type voltage-gated calcium channels | Gαs pathway-dependent |
Nuclear Receptor Activation or Inhibition
Direct interaction of the peptide this compound with nuclear receptors is not a well-established mechanism. Nuclear receptors are a class of ligand-activated transcription factors that typically bind to lipophilic hormones and vitamins. wikipedia.org While peptide-based ligands can modulate nuclear receptor activity, this is often through indirect mechanisms or by influencing the expression of co-regulatory proteins. nih.govoup.comoup.com
The signal transduction pathways initiated by melanocortin receptor activation, such as the PKA and MAPK/ERK pathways, can lead to the phosphorylation of transcription factors and nuclear receptor co-regulators. This post-translational modification can alter the transcriptional activity of nuclear receptors, thereby influencing gene expression. However, a direct binding and activation or inhibition of nuclear receptors by this compound has not been demonstrated.
Orthosteric and Allosteric Binding Mechanisms of this compound
As a peptide analog of endogenous melanocortins, this compound is presumed to bind to the orthosteric site of melanocortin receptors. The orthosteric binding pocket is the site where the endogenous agonist binds. biorxiv.org For melanocortins, the conserved "His-Phe-Arg-Trp" motif is crucial for this interaction. nih.gov Structural studies of melanocortin receptors have begun to reveal the precise nature of this orthosteric pocket and the critical role of a calcium ion in facilitating ligand binding. biorxiv.org
Allosteric binding, on the other hand, involves a ligand binding to a site on the receptor that is distinct from the orthosteric site. nih.gov While there is evidence for allosteric modulators of melanocortin receptors, this compound, given its structural similarity to the core agonist sequence, is most likely to function as an orthosteric ligand.
Ligand-Induced Receptor Conformational Changes
The binding of an agonist like this compound to the orthosteric site of a melanocortin receptor induces a series of conformational changes in the receptor protein. These changes are fundamental to the process of signal transduction. For GPCRs, agonist binding stabilizes an active conformation of the receptor, which facilitates its coupling to intracellular G proteins. biorxiv.org
This conformational shift involves movements of the transmembrane helices, which creates a binding site for the G protein on the intracellular face of the receptor. The activated G protein then dissociates and initiates downstream signaling cascades, such as the adenylyl cyclase-cAMP pathway. nih.gov The specific conformational changes induced by a particular ligand can influence the G protein subtype that is preferentially activated, leading to biased signaling, where one signaling pathway is favored over others. nih.gov The structural basis for these ligand-induced conformational changes in melanocortin receptors is an active area of research, with cryo-electron microscopy studies providing detailed insights into the activated state of these receptors. biorxiv.org
Cellular and Subcellular Biological Activities of Trp Nle Arg Phe Nh2
In Vitro Cell Line-Based Investigations
Comprehensive searches of scientific databases and research publications have yielded no specific studies investigating the effects of Trp-nle-arg-phe-NH2 on cultured cell lines. The following subsections detail the specific areas where research is needed.
Cell Viability, Proliferation, and Cytostatic Effects
There is currently no published data detailing the impact of this compound on the viability, proliferation rates, or potential cytostatic (cell growth inhibition) effects on any cancer or normal cell lines. Such studies would typically involve assays like MTT, WST-1, or direct cell counting to determine the dose-dependent effects of the compound over time.
Apoptosis and Necrosis Induction or Inhibition Mechanisms
The ability of a compound to induce or inhibit programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is a critical area of investigation, particularly in cancer research. At present, there are no available studies that have examined whether this compound can trigger apoptotic pathways (e.g., caspase activation, DNA fragmentation) or induce necrotic cell death in any cell line. Similarly, its potential to inhibit these processes in models of cellular stress or disease has not been explored.
Cellular Migration, Invasion, and Adhesion Modulations
The processes of cell migration, invasion, and adhesion are fundamental to both normal physiological events, such as wound healing, and pathological conditions like cancer metastasis. There is a lack of research into the effects of this compound on these behaviors. Standard in vitro assays to investigate these phenomena include wound-healing (scratch) assays, transwell migration/invasion assays, and cell adhesion assays on various extracellular matrix components. No such data is currently available for this specific peptide.
Differentiation and Morphogenesis Induction
Many bioactive compounds can influence cells to differentiate into more specialized cell types or induce changes in their three-dimensional organization (morphogenesis). The potential for this compound to act as an inducer of cellular differentiation or to alter morphogenesis in any cell line model remains uninvestigated.
Gene Expression Profiling (Transcriptomics) in Response to this compound
Transcriptomic analysis, such as microarray or RNA-sequencing, provides a global view of how a compound alters gene expression within a cell. This powerful tool can reveal the cellular pathways and biological processes affected by the compound. To date, no studies have been published that profile the changes in gene expression in any cell type following treatment with this compound.
Proteomic and Phosphoproteomic Analysis of Cellular Response
Proteomics and phosphoproteomics offer insights into the changes in protein abundance and phosphorylation states, respectively, which are crucial for understanding the functional cellular response to a compound. These analyses can identify the specific signaling pathways that are activated or inhibited. As with other areas of investigation, there is no available proteomic or phosphoproteomic data for cells treated with this compound.
Investigations Using Advanced 3D Cell Culture and Organoid Models
A comprehensive search of the scientific literature reveals no studies that have employed advanced 3D cell culture or organoid models to investigate the biological activities of this compound. The application of these sophisticated in vitro systems, which more closely mimic the complex three-dimensional architecture and cellular heterogeneity of native tissues, would represent a significant advancement in understanding the physiological roles of this peptide. Future research utilizing organoid models, for instance, of neural or muscle tissues, could provide invaluable data on the cell-type-specific responses, signaling pathways, and potential developmental or regenerative effects of this compound.
Intracellular Localization, Trafficking, and Subcellular Compartmentalization of this compound
There is currently no available information regarding the intracellular localization, trafficking pathways, or subcellular compartmentalization of this compound. To date, research has not focused on fluorescently labeling or otherwise tracking the peptide following its application to cells or tissues. Consequently, it is unknown whether this compound is internalized by target cells, and if so, which organelles it may associate with or how it is transported within the intracellular environment. Such studies would be crucial for determining whether the peptide has intracellular targets in addition to its presumed cell surface receptors.
Pre Clinical in Vivo Pharmacological Investigations of Trp Nle Arg Phe Nh2 Non Human Models
Selection and Justification of Animal Models for Disease Research
The selection of appropriate animal models is paramount for evaluating the in vivo efficacy of novel peptide therapeutics. For peptides targeting melanocortin receptors, which are implicated in a variety of physiological processes including pigmentation, energy homeostasis, and inflammation, specific animal models are utilized. For instance, studies investigating pigmentation effects often employ lizard models, such as Anolis carolinensis, due to their well-characterized melanocortin receptor pathways that directly influence skin coloration nih.govmdpi.com. These models allow for direct observation of the in vivo effects of melanocortin agonists on pigment dispersion and aggregation.
When exploring metabolic and endocrine functions, rodent models, particularly mice and rats, are commonly used. These models offer genetic tractability (e.g., knockout models) and physiological similarities to humans in terms of energy balance regulation, making them suitable for studying peptides that interact with melanocortin receptors MC3R and MC4R, which are key players in appetite and metabolism mdpi.comacs.org.
For other disease areas such as neurological, inflammatory, cardiovascular, and oncological conditions, the justification for specific animal models would depend on the hypothesized mechanism of action of "Trp-nle-arg-phe-NH2" or its analogs. However, the provided literature does not detail the use of such models for this specific peptide sequence.
Efficacy Studies in Established Non-human Disease Models
The literature search did not yield specific in vivo efficacy studies for the exact peptide sequence "this compound" across the diverse disease categories outlined below. However, research on closely related melanocortin tetrapeptide analogs provides insights into their pharmacological potential and the types of in vivo investigations conducted. These studies primarily focus on melanocortin receptor modulation.
Neurological and Neurodegenerative Disease Models
No specific in vivo efficacy studies for "this compound" in neurological or neurodegenerative disease models were identified. Research on melanocortin peptides has explored their role in the central nervous system, particularly concerning MC3R and MC4R in regulating feeding behavior and energy homeostasis mdpi.comacs.orgresearchgate.net. While these receptors are involved in neurological functions, direct efficacy studies of "this compound" in models of conditions like Alzheimer's, Parkinson's, or stroke are not present in the reviewed literature.
Metabolic and Endocrine Disorder Models
While direct in vivo efficacy studies for "this compound" in metabolic and endocrine disorder models were not identified, related tetrapeptides based on the "His-Phe-Arg-Trp" sequence have been investigated for their effects on melanocortin receptors (MC3R and MC4R) involved in energy homeostasis and appetite regulation mdpi.comacs.orgresearchgate.net. For example, modifications to the D-Phe position in the Ac-His-DPhe-Arg-Trp-NH2 scaffold have been shown to influence MC3R and MC4R activity, with some analogs exhibiting MC3R agonist or MC4R antagonist properties. These findings suggest a potential role for such peptides in modulating metabolic pathways, but specific in vivo efficacy data for "this compound" in models of obesity or diabetes are absent in the provided literature.
Cardiovascular System Models
No specific in vivo efficacy studies for "this compound" in cardiovascular system models were found. The literature search did not reveal any research linking this peptide sequence or its close analogs to cardiovascular diseases or their treatment in animal models.
Long-Term Biological Effects and Chronic Administration Studies in Non-human Models
Consequently, it is not possible to generate the requested article with the required detail, scientific accuracy, and adherence to the specified outline for the compound "this compound".
Compound List:
this compound
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Trp Nle Arg Phe Nh2 and Its Analogues
Impact of Peptide Length, Truncation, and Extension on Biological Activity
Research specifically investigating the impact of altering the peptide length of Trp-Nle-Arg-Phe-NH2, through truncation or extension of the sequence, on its biological activity is not detailed in the reviewed sources. The focus of the available studies is on the activity of the intact tetrapeptide sequence itself as an analogue of FMRFamide.
Influence of Conformational Restriction and Cyclization on Receptor Selectivity and Potency
Information regarding the influence of conformational restriction or cyclization of the this compound peptide on its receptor selectivity and potency is not available in the provided literature. Studies exploring these structural modifications to modulate the peptide's interaction with its biological targets have not been identified.
Computational Chemistry and Molecular Modeling Approaches for Trp Nle Arg Phe Nh2
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational investigation, offering insights into the conformational landscape and dynamic behavior of peptides like Trp-nle-arg-phe-NH2 in various environments. By simulating the atomic motions over time, MD can reveal preferred structural motifs, flexibility, and the influence of solvent.
For peptides targeting melanocortin receptors, MD simulations are crucial for refining 3D structures, often initially generated through homology modeling. nih.govbrieflands.com These simulations, performed within an explicit phospholipid bilayer to mimic the cell membrane, help validate and optimize the receptor structure before its use in drug design studies. nih.govbrieflands.com Multiple independent MD runs are often employed to enhance the sampling of the receptor's conformational space, ensuring a more accurate representation of its native state. nih.gov
Conformational analysis of peptide analogues through techniques like hybrid Monte Carlo/Low Frequency Mode (MCMM/LMCS) procedures can identify key secondary structures, such as β-turns. nih.gov For instance, modeling has shown that a β-turn-like structure involving the core pharmacophore sequence can be critical for agonist activity at specific MCR subtypes. nih.gov Understanding the dynamic behavior of the peptide is essential, as its flexibility allows it to adopt specific conformations required for binding to different receptor subtypes.
Table 1: Applications of MD Simulations in Peptide-Receptor Studies
| Application | Description | Key Insights |
|---|---|---|
| Model Refinement | Refines homology models of receptors (e.g., MC4R) in a simulated membrane environment. | Provides a validated, stable receptor structure for subsequent docking and design studies. nih.govbrieflands.com |
| Conformational Sampling | Explores the accessible 3D shapes of the peptide to identify low-energy, stable conformations. | Identifies key secondary structures like β-turns that are crucial for biological activity. nih.gov |
| Binding Dynamics | Simulates the process of a peptide binding to its receptor target over time. | Reveals stepwise binding mechanisms and the role of specific receptor domains (e.g., N-terminus) in ligand capture. frontiersin.org |
| Stability Analysis | Assesses the stability of the peptide-receptor complex once formed. | Confirms the stability of predicted binding poses and key intermolecular interactions. |
Ligand-Receptor Docking and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a receptor's binding site. nih.gov This method is instrumental in understanding the molecular basis of ligand recognition and for virtual screening of compound libraries.
Given the scarcity of experimental structures for many GPCRs, including most melanocortin receptors, docking studies typically rely on homology models of the receptor. frontiersin.orgresearchgate.net Docking algorithms explore a vast number of possible ligand poses within the receptor's binding pocket and use a scoring function to rank them, identifying the most plausible binding conformations. nih.gov
For peptide ligands, which are often large and flexible, specialized docking protocols are necessary. Methods like the CABS-dock server, which uses a coarse-grained representation, can efficiently sample the global conformational space of the peptide and receptor, followed by high-resolution refinement to achieve accurate predictions. nih.gov Studies on melanocortin receptors have used docking to characterize the binding of agonists and antagonists, revealing how specific amino acid residues in the transmembrane helices (TM1, TM2, TM3) contribute to binding through electrostatic and hydrogen bond interactions. researchgate.netnih.gov These predictions help explain the structure-activity relationships (SAR) observed experimentally and guide the design of new analogues with improved affinity and selectivity. nih.gov
Homology Modeling and De Novo Receptor Structure Prediction for Target Interactions
Due to the challenges in crystallizing membrane-embedded proteins, high-resolution experimental structures are available for only a small fraction of GPCRs. nih.govoup.com Consequently, homology modeling has become an indispensable tool for generating 3D models of target receptors like the human melanocortin receptors (hMCRs). nih.govresearchgate.net This technique constructs a model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govbenthamdirect.com
For MCRs, templates have included structures like bovine rhodopsin, the β-1 adrenergic receptor, and the CXCR4 chemokine receptor. nih.govresearchgate.net The quality of homology models has steadily improved with the increasing number of available GPCR crystal structures. ovid.com These models, often refined with extensive MD simulations, provide the structural framework necessary for docking studies and rational drug design. brieflands.comfrontiersin.org
More recently, breakthroughs in artificial intelligence, such as AlphaFold, have revolutionized protein structure prediction. oup.combiorxiv.org These deep learning-based tools can predict highly accurate GPCR structures from sequence alone, sometimes even approaching the accuracy of experimental structures, especially for peptide-receptor complexes. oup.combiorxiv.org This advancement is critical for understanding ligand interactions with orphan GPCRs or those with no close structural homologues, significantly expanding the scope of structure-based design for peptides like this compound. nih.gov
Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinities
While docking can predict binding poses, accurately estimating the binding affinity (i.e., the strength of the interaction) requires more rigorous, computationally intensive methods like free energy perturbation (FEP) or thermodynamic integration (TI). acs.orgnih.gov These "alchemical" methods calculate the relative binding free energy (RBFE) between two ligands or the absolute binding free energy (ABFE) of a single ligand by simulating a non-physical pathway that "transforms" one molecule into another. frontiersin.orgacs.org
The application of these methods to flexible peptide-receptor systems is challenging due to the difficulty in achieving adequate conformational sampling. acs.orgfrontiersin.org However, recent studies have demonstrated their successful application to protein-peptide complexes, yielding results that correlate well with experimental data. acs.orgnih.gov For example, FEP has been used to provide energetic insights into the allosteric mechanisms of GPCR antagonists. acs.org By calculating the free energy changes associated with single amino acid mutations in a peptide, these methods can quantitatively predict the impact of such modifications on binding affinity, offering a powerful tool for lead optimization. nih.gov
Table 2: Comparison of Alchemical Free Energy Calculation Methods
| Method | Principle | Application in Peptide Design | Advantages | Challenges |
|---|---|---|---|---|
| Relative Binding Free Energy (RBFE) | Calculates the difference in binding affinity between two similar ligands by "mutating" one into the other. | Optimizing a lead peptide by predicting the affinity changes from small chemical modifications. acs.orgnih.gov | High accuracy for closely related analogues; computationally more tractable than ABFE. | Limited to comparing similar scaffolds; requires a known reference ligand. |
| Absolute Binding Free Energy (ABFE) | Calculates the binding affinity of a single ligand by decoupling it from its environment. frontiersin.org | Evaluating novel peptide scaffolds or comparing diverse compounds. acs.org | Does not require a reference compound; can be used for virtual screening. | Very computationally expensive; convergence can be difficult to achieve, especially for large, flexible peptides. frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that influence activity, a QSAR model can be built to predict the potency of novel, untested compounds.
This approach is particularly valuable when a 3D structure of the receptor is not available. benthamdirect.com For ligands targeting melanocortin receptors, QSAR studies have been performed to understand the binding affinities of various compound series. nih.gov These models are typically built using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques such as support vector machines (SVM). nih.gov
The insights gained from SAR and QSAR studies are fundamental to analogue design. For example, extensive SAR studies on the Ac-His-D-Phe-Arg-Trp-NH2 template have explored how modifications at each amino acid position affect potency and selectivity across the different MCR subtypes. nih.gov These studies have shown that the Trp position is critical for MC3R potency, and modifications here can be used to engineer selectivity for peripheral (MC1R, MC5R) versus central (MC3R, MC4R) receptors. nih.gov
Virtual Screening and Library Design for Novel this compound Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach can be either structure-based, relying on docking the library against a receptor model, or ligand-based, using a known active molecule as a template to find similar compounds. ovid.commdpi.com
For GPCRs, computational methods are used to design focused chemical libraries enriched with compounds likely to interact with this receptor family. ovid.comresearchgate.net Fragment-based design is one such strategy, where characteristic interaction patterns between known ligands and GPCRs are identified. acs.org These patterns are then used to select chemical fragments that can be computationally assembled into novel, complete molecules. acs.org
In the context of this compound, virtual screening and library design can be used to explore vast chemical space for novel analogues. nih.gov By starting with the core tetrapeptide pharmacophore, computational methods can systematically evaluate the effects of introducing non-natural amino acids, conformational constraints (e.g., cyclization), or peptidomimetic scaffolds. 5z.comresearchgate.net This allows for the rapid in silico exploration of thousands of potential analogues, prioritizing a smaller, more promising set for chemical synthesis and experimental testing, thereby accelerating the discovery of new lead compounds. mdpi.com
Advanced Methodological Approaches for Characterizing Trp Nle Arg Phe Nh2
Biophysical Techniques for Ligand-Target Interaction Analysis
Biophysical techniques are indispensable for quantitatively assessing the molecular interactions between peptides like Trp-nle-arg-phe-NH2 and their putative targets. These methods provide insights into binding affinity, kinetics, and thermodynamics, which are fundamental to understanding a peptide's mechanism of action.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to study molecular interactions. In the context of peptide characterization, one molecule (typically the target or ligand) is immobilized onto a sensor chip surface, and the binding partner is flowed over the surface. Changes in the refractive index near the sensor surface, caused by the binding of molecules, are detected as a shift in the SPR signal. This allows for the determination of binding and dissociation rate constants (k_on and k_off, respectively), from which the equilibrium dissociation constant (K_D) can be calculated. SPR is particularly valuable for analyzing the kinetics of peptide-target interactions, providing a dynamic view of the binding event.
Representative SPR Data Analysis:
| Parameter | Value | Unit |
| kon | 1.5 x 105 | M-1s-1 |
| koff | 7.5 x 10-3 | s-1 |
| KD | 50 | nM |
| Rmax | 1200 | RU |
| Chi-squared/DoF | 1.8 | - |
Note: RU = Resonance Units. This table represents illustrative data typically obtained from an SPR experiment characterizing a peptide-target interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction. In a typical ITC experiment, a solution of the peptide (ligand) is titrated into a solution containing its target molecule. The heat released or absorbed during each injection is precisely measured, allowing for the determination of the binding stoichiometry (n), the enthalpy change (ΔH), and the binding affinity (K_D). From these values, the entropy change (ΔS) can also be calculated, offering a comprehensive understanding of the forces driving the interaction. ITC is particularly useful for characterizing the energetic contributions to peptide binding.
Representative ITC Data Analysis:
| Parameter | Value | Unit |
| KD | 75 | nM |
| ΔH | -15.2 | kcal/mol |
| ΔS | 25.8 | cal/mol·K |
| n | 0.95 | - |
| Molar ratio | 1:1 | - |
Note: This table presents representative thermodynamic parameters derived from an ITC experiment for a peptide-target interaction.
MicroScale Thermophoresis (MST) for Interaction Affinity Measurements
MicroScale Thermophoresis (MST) is a biophysical technique that measures the movement of molecules along a microscopic temperature gradient. This movement, known as thermophoresis, is influenced by a molecule's size, charge, and hydration shell. When a peptide like this compound binds to its target, these properties can change, altering its thermophoretic behavior. By monitoring the movement of a fluorescently labeled peptide (or target) as a function of its concentration in the presence of the unlabeled binding partner, MST can accurately determine binding affinities (K_D) across a wide range, from picomolar to millimolar. MST offers advantages such as requiring small sample amounts and no need for immobilization.
Representative MST Data Analysis:
| Parameter | Value | Unit |
| KD | 90 | nM |
| Affinity | High | - |
| Label | Fluorescent | - |
Note: This table provides illustrative data for KD obtained via MST, a common output for affinity measurements.
Differential Scanning Fluorimetry (DSF) for Target Stabilization
Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a technique used to assess the thermal stability of proteins or other macromolecules. Ligand binding often leads to an increase in the melting temperature (Tm) of the target molecule due to stabilization. In the context of peptide characterization, DSF can be used to screen for potential peptide-target interactions by monitoring changes in the target's Tm upon addition of the peptide. A significant shift in Tm indicates that the peptide is binding to and stabilizing the target protein. This method is valuable for initial screening and validation of peptide-target engagement.
Representative DSF Data Analysis:
| Condition | Melting Temperature (Tm) | Change in Tm (ΔTm) |
| Target Protein Alone | 55.2 | - |
| Target + this compound (1 µM) | 58.5 | +3.3 °C |
| Target + this compound (5 µM) | 60.1 | +4.9 °C |
Note: This table illustrates representative thermal stabilization data obtained from DSF, showing the shift in melting temperature upon peptide binding.
Advanced Microscopy and Imaging Techniques
Advanced microscopy techniques are essential for visualizing the location and behavior of peptides within complex biological systems, such as cells.
Confocal Microscopy for Subcellular Localization and Colocalization
Confocal microscopy provides high-resolution, optical sectioning capabilities, allowing for the visualization of fluorescently labeled molecules within cells. To determine the subcellular localization of this compound, it can be chemically modified with a fluorescent tag (e.g., FITC, Cy3) or used in conjunction with fluorescently labeled antibodies that specifically recognize the peptide. By imaging cells treated with the labeled peptide, its distribution within different cellular compartments (e.g., cytoplasm, nucleus, plasma membrane) can be observed.
Furthermore, confocal microscopy enables colocalization studies. If this compound is hypothesized to interact with specific cellular proteins or organelles, the peptide can be visualized alongside a fluorescent marker for the known cellular component. Significant overlap in their fluorescence signals within the same cellular region indicates colocalization, suggesting a potential physical interaction or co-occurrence. This technique is crucial for understanding the cellular context and potential molecular partners of the peptide.
Typical Confocal Microscopy Observations:
Localization: Visualization of fluorescently labeled this compound within specific cellular compartments (e.g., punctate structures in the cytoplasm, diffuse distribution in the cytosol, or association with the cell membrane).
Colocalization: Overlap of the peptide's fluorescent signal with that of a known cellular marker (e.g., a lysosomal marker like LAMP1, a mitochondrial marker like MitoTracker Red, or a specific protein visualized with an antibody). This overlap is often quantified using correlation coefficients (e.g., Pearson's correlation coefficient).
Live-Cell Imaging for Dynamic Cellular Responses to this compound
Live-cell imaging techniques offer real-time visualization of cellular processes, allowing researchers to observe the dynamic interactions and responses of cells to exogenous compounds. For this compound, these methods could be instrumental in understanding its cellular uptake, intracellular localization, and the cascade of events triggered upon binding to its targets. While specific live-cell imaging studies on this compound in mammalian cell systems are not extensively documented in the provided literature, its known biological activity in molluscan muscle provides a basis for inferring potential cellular mechanisms.
Research has shown that this compound, as an analog of Phe-Met-Arg-Phe-NH2 (FMRFamide), can relax catch tension in the anterior byssus retractor muscle (ABRM) of Mytilus nii.ac.jp. This physiological effect suggests that the peptide interacts with cellular components within the muscle tissue, potentially influencing ion channel activity, signal transduction pathways, or muscle fiber relaxation mechanisms. Live-cell imaging, utilizing fluorescently labeled versions of the peptide or specific cellular markers, could reveal the kinetics of its interaction with muscle cells, its distribution within the cellular environment, and any immediate structural or functional changes in the cells. Techniques such as confocal microscopy or fluorescence microscopy could track the peptide's entry into cells and its binding sites, providing insights into the spatial and temporal dynamics of its cellular action.
Fluorescence Resonance Energy Transfer (FRET) for Protein-Protein Interactions
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to study molecular interactions, particularly protein-protein interactions, by measuring energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. The intrinsic fluorescence of the tryptophan residue within this compound can potentially serve as a donor or acceptor in FRET-based assays, especially when paired with a complementary fluorophore.
While direct FRET studies specifically investigating protein-protein interactions mediated by this compound are not detailed in the current literature, the methodology is broadly applicable. If this compound interacts with specific cellular proteins, FRET can be employed to detect and quantify these interactions in real-time, either in vitro or within living cells. This would involve labeling the peptide or its putative binding partners with spectrally distinct fluorescent probes. A change in FRET efficiency, observed as a change in donor or acceptor fluorescence intensity or lifetime, would indicate an interaction. Such studies are crucial for elucidating the molecular targets of this compound and understanding the complex signaling networks it might engage. For instance, if this compound binds to a receptor, FRET could be used to study how this binding event influences the receptor's interaction with downstream signaling proteins, such as G proteins or kinases rsc.org.
High-Throughput Screening (HTS) Assays for Activity Profiling
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid, automated assessment of large numbers of compounds for biological activity against specific targets or pathways bmglabtech.com. For this compound, HTS assays would be employed to systematically profile its potency, efficacy, and selectivity across various biological contexts.
The documented activity of this compound as a relaxant of molluscan muscle provides a basis for developing such assays. Specifically, its catch-relaxing activity in the anterior byssus retractor muscle (ABRM) of Mytilus has been characterized. Studies indicate that this compound is significantly more potent than FMRFamide in this regard, with its catch-relaxing activity being 10-30 times greater nii.ac.jpnii.ac.jp. This comparative potency is a key finding that can be quantified and further explored through HTS.
An HTS assay for this compound could involve measuring its ability to induce muscle relaxation or inhibit muscle contraction in response to a stimulus, such as acetylcholine (B1216132) (ACh) or electrical stimulation, in isolated muscle preparations or cell cultures. The assay would typically involve automated liquid handling, plate readers, and robust data analysis pipelines to determine dose-response relationships and derive parameters like EC50 (half-maximal effective concentration) nih.gov.
Table 1: Summary of Known Biological Activity of this compound
| Biological Activity | Target System/Assay | Potency (Comparative) | Reference |
| Catch-relaxing activity | Mytilus anterior byssus retractor muscle (ABRM) | 10-30 times more potent than FMRFamide | nii.ac.jpnii.ac.jp |
| Relaxation of ACh-induced catch tension | Mytilus anterior byssus retractor muscle (ABRM) | Potent at low concentrations | nii.ac.jp |
CRISPR/Cas9 and Gene Editing Approaches for Target Validation
CRISPR/Cas9 technology has revolutionized genetic engineering, providing precise tools for genome editing, including gene knockout, knockdown, and activation. In the context of drug discovery and understanding peptide mechanisms, CRISPR/Cas9 is invaluable for target validation – confirming that a specific molecular target is responsible for a compound's observed biological effect oncodesign-services.combiocompare.com.
While direct application of CRISPR/Cas9 to validate the targets of this compound is not explicitly described, the technology offers a systematic approach to identify and confirm its molecular interactors. If the cellular targets of this compound are hypothesized to be specific receptors or enzymes, CRISPR/Cas9 can be used to generate cell lines with these genes knocked out or modified. By observing whether the cellular response (e.g., muscle relaxation) is abolished or significantly altered in these gene-edited cells, researchers can validate the role of the targeted gene in mediating the peptide's action.
For example, if this compound is found to interact with a particular G protein-coupled receptor (GPCR) in molluscan systems, CRISPR/Cas9 could be used in relevant cell models to knock out the gene encoding that GPCR. Subsequent functional assays would then determine if the characteristic relaxation response to this compound is lost in the knockout cells. This approach allows for the unambiguous identification of molecular targets and provides strong evidence for their involvement in the peptide's mechanism of action, thereby validating them for further investigation or therapeutic development.
Future Research Directions and Translational Perspectives for Trp Nle Arg Phe Nh2
Elucidation of Unexplored Biological Functions and Physiological Roles
While the primary known function of related melanocortin tetrapeptides is the modulation of MCRs, particularly MC1R for skin pigmentation, the full spectrum of their biological roles remains largely uncharted. acs.org The five MCR subtypes (MC1R-MC5R) govern a diverse range of physiological functions, including energy homeostasis, feeding behavior, sexual function, steroidogenesis, and exocrine gland function. nih.govnih.gov
Future research should focus on systematically characterizing the interaction of Trp-nle-arg-phe-NH2 and its derivatives with each of the MCR subtypes. For instance, the MC3R is known to be involved in appetite control, growth, and puberty, while the MC5R affects exocrine gland function. nih.govjcrpe.org Investigating the specific effects of this tetrapeptide on these less-explored pathways could uncover novel therapeutic applications. Peripherally administered melanocortin agonists have been shown to regulate body weight, liver metabolism, and glucose homeostasis through independent pathways, highlighting the need to dissect the specific receptor contributions to these effects. u-labex.comresearchgate.net Future studies could use knockout animal models to determine which effects of this compound are mediated by specific receptors, such as MC3R or MC4R. u-labex.com
Development of Advanced Analogues with Enhanced Selectivity and Potency
A major goal in the field is the design of analogues with superior potency and selectivity for a single MCR subtype. nih.gov The parent template, Ac-His-D-Phe-Arg-Trp-NH2, is a useful scaffold for modifications but often lacks high selectivity. acs.org Drawing from extensive structure-activity relationship (SAR) studies on this template, several strategies can be applied to the this compound backbone to generate advanced analogues. nih.govnih.gov
Key optimization strategies include:
Amino Acid Substitution: Replacing amino acids with natural or unnatural variants can dramatically alter receptor affinity and selectivity. For example, substituting the Trp residue has been shown to create ligands with selectivity for peripheral (MC1R, MC5R) versus central (MC3R, MC4R) receptors. nih.govacs.org
Side Chain Modification: Modifying the side chains of key residues, such as halogenation of the phenylalanine (Phe) ring, can switch a compound from an agonist to an antagonist at certain receptors, like the MC3R. nih.govnih.gov
Conformational Constraints: Introducing structural rigidity through methods like cyclization or backbone N-methylation can enhance metabolic stability and lock the peptide into a conformation favored by a specific receptor subtype, thereby increasing selectivity. nih.govnih.govcipsm.de The use of macrocyclic peptide scaffolds has proven to be an effective strategy for developing potent MCR ligands. acs.orgnih.gov
Molecular Grafting: The core pharmacophore can be grafted onto stable, nature-derived peptide frameworks to design novel agonists with improved properties. nih.gov
| Modification Strategy | Example from Related Tetrapeptides | Observed Outcome | Reference |
|---|---|---|---|
| Substitution at Phe position | Replace D-Phe with D-Nal(2') in Ac-His-X-Arg-Trp-NH2 | Created an MC3R partial agonist/antagonist and an MC4R antagonist. | acs.org |
| Substitution at Trp position | Replace Trp with Tic in Ac-His-D-Phe-Arg-X-NH2 | Resulted in nanomolar MC1R/MC5R potency but micromolar MC3R/MC4R potency. | nih.gov |
| Side Chain Halogenation | Replace D-Phe with (pI)D-Phe in Ac-His-X-Arg-Trp-NH2 | Generated a potent MC4R agonist that was a partial agonist/antagonist at the MC3R. | nih.govacs.org |
| Backbone Cyclization | Grafting the HFRW pharmacophore into macrocyclic scaffolds | Proven to be an effective strategy for developing potent peptide-based MCR ligands. | acs.orgnih.gov |
Integration into Systems Biology and Multi-Omics Research Frameworks
To move beyond a single-target perspective, future research on this compound should be integrated into systems biology frameworks. nih.govfrontiersin.org By employing multi-omics approaches—such as transcriptomics, proteomics, and metabolomics—researchers can obtain a global view of the cellular and physiological changes induced by the peptide. researchgate.netdrugtargetreview.com
For example, treating a relevant cell line or animal model with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the downstream signaling pathways activated by MCRs. nih.govnih.gov This approach can help identify novel biological functions, predict potential off-target effects, and uncover biomarkers for therapeutic response. drugtargetreview.com Given that MCRs are G protein-coupled receptors (GPCRs), and GPCR signaling is a complex network of pathways, multi-omics integration is crucial for a comprehensive understanding of the peptide's mechanism of action. researchgate.netcreative-proteomics.com
Exploration of this compound as a Mechanistic Probe in Fundamental Biology
The development of highly selective analogues derived from the this compound scaffold can provide invaluable tools for fundamental biological research. mercer.edu A ligand that potently and selectively targets a single MCR subtype can be used as a chemical probe to dissect the specific physiological role of that receptor. acs.org
For instance, a selective MC3R agonist could be used in vivo to clarify the receptor's distinct role in energy homeostasis, separate from the well-studied MC4R. nih.govnih.gov Similarly, a selective MC4R antagonist could help differentiate the complex central pathways governing feeding behavior. acs.org Such probes are particularly useful for studying physiological functions in animal models where genetic knockouts are not feasible. nih.govacs.org By providing the ability to pharmacologically activate or inhibit a single receptor subtype, these molecular probes can help unravel the intricate biology of the melanocortin system.
Strategic Directions for Pre-clinical Lead Optimization and Candidate Selection
The translation of a promising peptide like this compound into a clinical candidate requires a rigorous lead optimization process. pepdd.comrsc.org This iterative cycle aims to enhance the molecule's drug-like properties while maintaining its desired biological activity. creative-biostructure.com
Key strategic directions for the preclinical optimization of this compound analogues include:
Iterative SAR Campaigns: Synthesizing and screening focused libraries of analogues to systematically improve potency and selectivity. pepdd.com
ADME-Tox Profiling: Early in vitro assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to "fail early and fail cheap." creative-biostructure.com This includes evaluating metabolic stability against proteases and assessing cell permeability. rsc.org
Structural Modification for Stability: Employing strategies such as cyclization, D-amino acid substitution, and N-methylation to improve resistance to enzymatic degradation and enhance in vivo half-life. nih.govnih.gov
In Vivo Efficacy Testing: Promising candidates should be evaluated in relevant animal models of disease to confirm their therapeutic potential. For melanocortin analogues, this could include models of obesity, cachexia, or sexual dysfunction. u-labex.commdpi.com
The ultimate goal is to select a single development candidate with a balanced profile of high potency, selectivity, metabolic stability, and a favorable safety profile for advancement into formal preclinical and clinical development. creative-biostructure.com
Methodological Advancements Facilitating Future this compound Research
Continued progress in enabling technologies will be crucial for accelerating research on this compound and its analogues.
Peptide Synthesis and Screening: Advances in solid-phase peptide synthesis (SPPS), including microwave-assisted techniques and automated synthesizers, allow for the rapid and efficient production of peptide libraries. mtoz-biolabs.compeptidescientific.com High-throughput screening methods, such as display technologies and advanced cellular assays, are essential for quickly identifying lead compounds from these large libraries. nih.govnih.gov
Analytical and Functional Assays: Established methods for pharmacological characterization include competitive binding assays to determine affinity and functional assays that measure the accumulation of second messengers like cAMP to determine agonist or antagonist activity. acs.org Future advancements could include high-content imaging and label-free technologies for more nuanced profiling of GPCR signaling. nih.govpepdd.com
Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the three-dimensional solution structure of peptides, providing insights into the conformational basis of their activity and selectivity. cipsm.de The increasing power of cryogenic electron microscopy (cryo-EM) offers the potential to visualize these peptides in complex with their target MCRs, which would be a significant leap forward for rational, structure-based drug design.
By leveraging these methodological advancements, researchers can more efficiently design, synthesize, and characterize novel analogues of this compound, accelerating their journey from laboratory tools to potential therapeutics.
Q & A
Q. How should researchers address batch-to-batch variability in Trp-Nle-Arg-Phe-NH₂ bioactivity?
- Answer : Implement quality-by-design (QbD) principles during synthesis, tracking critical parameters (e.g., coupling efficiency, deprotection time). Use principal component analysis (PCA) to correlate analytical (HPLC purity) and functional (IC₅₀) data across batches. Cross-validate results with independent labs using blinded samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
